Ethanone, 1-[4-(pentyloxy)phenyl]-
Description
Contextualizing Ethanone (B97240) Derivatives in Organic Synthesis
Ethanone derivatives, particularly those based on the acetophenone (B1666503) framework, are fundamental building blocks in organic synthesis. Acetophenone, the simplest aromatic ketone with the formula C₆H₅C(O)CH₃, serves as a versatile precursor for a wide array of organic compounds. sapphirebioscience.com Its chemical reactivity, centered around the carbonyl group and the adjacent aromatic ring, allows for numerous transformations. For instance, the carbonyl group can undergo reduction to form alcohols, nucleophilic addition with organometallic reagents, and condensation reactions like the aldol (B89426) condensation to create larger, more complex structures. sapphirebioscience.compearson.com
These derivatives are crucial intermediates in the production of pharmaceuticals, fragrances, and resins. chembk.comsapphirebioscience.com The ability to modify both the acetyl group and the phenyl ring provides chemists with a powerful tool to construct diverse molecular architectures. The synthesis of chalcones, hydrazones, and various heterocyclic compounds often begins with an acetophenone derivative. chembk.com This positions ethanone derivatives as key players in the synthetic chemist's toolbox, enabling the assembly of molecules with specific functions and properties. nih.gov
Significance of the 4-Pentyloxy Substituent in Aromatic Ketones
The presence of a substituent on the aromatic ring of a ketone significantly influences its chemical and physical properties. The 4-pentyloxy group (-OC₅H₁₁) in Ethanone, 1-[4-(pentyloxy)phenyl]- is an alkoxy group, which acts as an electron-donating group through resonance. libretexts.org This has several important consequences:
Electronic Effects : The oxygen atom of the pentyloxy group donates electron density to the aromatic ring. This increases the nucleophilicity of the ring, making it more reactive towards electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). libretexts.org As an electron-donating group, it directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org
Steric Effects : The pentyloxy group is relatively bulky. This steric hindrance can influence the regioselectivity of reactions, often favoring substitution at the less hindered para position over the ortho positions. numberanalytics.comyoutube.com
Physical Properties : The long alkyl chain of the pentyloxy group increases the lipophilicity of the molecule, affecting its solubility and interactions with other molecules. This feature is particularly relevant in the design of molecules for biological applications, as it can enhance membrane permeability. The combination of a rigid aromatic core and a flexible alkyl chain is also a common structural motif in liquid crystals. nih.govwhiterose.ac.uk The anisotropy introduced by such substituents can lead to the formation of mesophases, which are states of matter between crystalline solid and isotropic liquid. whiterose.ac.ukresearchgate.net
Spectroscopic Data for Ethanone, 1-[4-(pentyloxy)phenyl]-
| Spectroscopic Technique | Characteristic Peaks/Regions |
|---|
| FTIR (cm⁻¹) | 2950-2840 (Aliphatic C-H stretch), 1745-1715 (Carbonyl C=O stretch), 1600-1400 (Aromatic C=C stretch), 1250-1050 (Ether C-O-C stretch) |
This table contains data sourced from reference .
Evolution of Research on Acetophenone and its Ether Analogues
Research on acetophenone dates back to 1857, when it was first synthesized. However, its industrial-scale synthesis via the Friedel-Crafts reaction of benzene and acetic anhydride (B1165640) was not developed until 1925. The Friedel-Crafts acylation remains a cornerstone reaction for preparing aromatic ketones. alfa-chemistry.comstudyraid.comrsc.org This reaction involves treating an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group onto the ring. studyraid.comnih.gov
The synthesis of substituted acetophenones, including ether analogues like Ethanone, 1-[4-(pentyloxy)phenyl]-, represents an evolution of this fundamental chemistry. To synthesize such compounds, two primary strategies are common:
Friedel-Crafts Acylation of a Substituted Benzene : One can start with a benzene ring already bearing the pentyloxy group (pentyloxybenzene) and then perform a Friedel-Crafts acylation to introduce the acetyl group. The pentyloxy group, being an ortho, para-director, would yield a mixture of products, with the desired para-substituted product often being the major one due to steric factors. libretexts.orgnumberanalytics.com
Modification of a Pre-existing Acetophenone : An alternative route involves starting with a substituted acetophenone, such as 4-hydroxyacetophenone, and then introducing the pentyloxy group. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 1-bromopentane). libretexts.org
The development of these multi-step synthetic pathways highlights the progression from simple, single-step reactions to more complex strategies for creating precisely functionalized molecules for specific research applications. rsc.orgnih.gov
Scope and Objectives of Academic Inquiry into Ethanone, 1-[4-(pentyloxy)phenyl]-
The academic interest in Ethanone, 1-[4-(pentyloxy)phenyl]- stems primarily from its utility as a versatile chemical intermediate. chembk.com The scope of research involving this compound is focused on several key areas:
Synthetic Intermediate : It serves as a building block for constructing more complex organic molecules. chembk.com For example, it has been used as a starting material in the synthesis of cyclic hexapeptides with potential biological activity. studyraid.com Its functional groups—the ketone and the ether—provide reaction sites for further elaboration of the molecular structure.
Medicinal Chemistry : Derivatives of ethanone have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov The 4-pentyloxyacetophenone scaffold is a target for synthetic efforts aimed at producing novel compounds for pharmacological screening. The lipophilic pentyloxy chain can be crucial for modulating the drug-like properties of a molecule.
Materials Science : Molecules with a rigid aromatic core and a flexible alkyl chain, like Ethanone, 1-[4-(pentyloxy)phenyl]-, are known precursors for liquid crystals. nih.govmdpi.comresearchgate.net Research in this area would investigate the potential of this compound and its derivatives to form liquid crystalline phases (mesophases), which have applications in display technologies and optical sensors. researchgate.net
The primary objective of academic inquiry is to leverage the unique structural features of Ethanone, 1-[4-(pentyloxy)phenyl]- to synthesize new molecules with desired functions, whether for therapeutic applications, advanced materials, or as tools to probe complex chemical and biological systems.
Properties
IUPAC Name |
1-(4-pentoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQMDQDQXJDXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063925 | |
| Record name | Ethanone, 1-[4-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063925 | |
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Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-56-1 | |
| Record name | 1-[4-(Pentyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Pentyloxy)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(Pentyloxy)acetophenone | |
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| Record name | Ethanone, 1-[4-(pentyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[4-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
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| Record name | P-(PENTYLOXY)ACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK85TW87J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Precursor Role of Ethanone, 1 4 Pentyloxy Phenyl
Strategic Approaches for the Synthesis of Ethanone (B97240), 1-[4-(pentyloxy)phenyl]-
The construction of Ethanone, 1-[4-(pentyloxy)phenyl]- can be achieved through several strategic synthetic routes. These methods primarily focus on the introduction of the pentyloxy group onto a pre-existing phenyl ethanone core or the acylation of a pentyloxy-substituted benzene (B151609) ring.
Etherification Reactions for Pentyloxy Group Introduction
A common and direct method for synthesizing Ethanone, 1-[4-(pentyloxy)phenyl]- involves the etherification of 4-hydroxyacetophenone. This reaction, a classic Williamson ether synthesis, utilizes a pentyl halide, such as pentyl bromide, in the presence of a base. The base, typically potassium carbonate, deprotonates the hydroxyl group of 4-hydroxyacetophenone to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic pentyl halide, displacing the halide and forming the desired ether linkage. The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) and may require heating to proceed at a reasonable rate. nih.gov
Another approach involves the reaction of p-chlorobenzoic acid with pentanol (B124592) to generate p-chlorobenzyl alcohol, which then undergoes oxidation and esterification to yield Ethanone, 1-[4-(pentyloxy)phenyl]-. chembk.com
Acylation of Pentyloxy-Substituted Phenyl Derivatives
An alternative and widely used strategy is the Friedel-Crafts acylation of pentyloxybenzene. masterorganicchemistry.comchemguide.co.uk In this electrophilic aromatic substitution reaction, pentyloxybenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). khanacademy.orgsigmaaldrich.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich pentyloxy-substituted benzene ring, leading to the formation of the ketone product. The reaction typically results in para-substitution due to the ortho, para-directing nature of the pentyloxy group. However, careful control of reaction conditions is necessary to avoid potential side reactions like polysubstitution. sigmaaldrich.com
Alternative Synthetic Routes and Mechanistic Considerations
While etherification and Friedel-Crafts acylation are the most prevalent methods, other synthetic pathways can be envisioned. For instance, organometallic coupling reactions could potentially be employed. Mechanistically, the Williamson ether synthesis proceeds via an SN2 pathway, where the phenoxide ion acts as the nucleophile. In the Friedel-Crafts acylation, the key mechanistic step is the electrophilic attack of the acylium ion on the aromatic ring, followed by deprotonation to restore aromaticity. The regioselectivity of the Friedel-Crafts reaction is governed by the electronic effects of the pentyloxy substituent, which activates the ortho and para positions towards electrophilic attack.
Ethanone, 1-[4-(pentyloxy)phenyl]- as a Versatile Synthetic Intermediate
The presence of both a ketone carbonyl group and an ether linkage makes Ethanone, 1-[4-(pentyloxy)phenyl]- a versatile intermediate for further chemical modifications. chembk.com Its most prominent role is as a key precursor in the synthesis of chalcones.
Precursor in Chalcone (B49325) Synthesis via Aldol (B89426) Condensation
Chalcones, which are 1,3-diaryl-2-propen-1-ones, are a significant class of compounds with a wide range of biological activities. jetir.orgnih.gov Ethanone, 1-[4-(pentyloxy)phenyl]- serves as the ketone component in the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, to produce a variety of chalcone derivatives. jetir.orgnih.govtsijournals.com
In a typical Claisen-Schmidt condensation, Ethanone, 1-[4-(pentyloxy)phenyl]- is reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govyoutube.comnumberanalytics.com The base abstracts an acidic α-proton from the methyl group of the ethanone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone. numberanalytics.commagritek.com The specific aromatic aldehyde used can be varied to introduce different substituents on one of the aryl rings of the chalcone, allowing for the creation of a diverse library of compounds. nih.govresearchgate.net
The general reaction scheme is as follows:
Scheme 1: General synthesis of chalcones from Ethanone, 1-[4-(pentyloxy)phenyl]- and an aromatic aldehyde.
This synthetic strategy has been successfully employed to synthesize a wide array of chalcones with varying substitution patterns on the aromatic aldehyde ring. The yields of these reactions are often high, although purification by recrystallization or column chromatography may be necessary. jetir.orgnih.gov
Below is a table summarizing some examples of chalcones synthesized from Ethanone, 1-[4-(pentyloxy)phenyl]- and various aromatic aldehydes.
| Aromatic Aldehyde | Resulting Chalcone |
| Benzaldehyde | (E)-1-(4-(pentyloxy)phenyl)-3-phenylprop-2-en-1-one |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4-(pentyloxy)phenyl)prop-2-en-1-one |
| 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(4-(pentyloxy)phenyl)prop-2-en-1-one |
| 2,4-Dichlorobenzaldehyde | (E)-3-(2,4-dichlorophenyl)-1-(4-(pentyloxy)phenyl)prop-2-en-1-one |
The versatility of the Claisen-Schmidt condensation using Ethanone, 1-[4-(pentyloxy)phenyl]- highlights its importance as a foundational molecule in the synthesis of a broad spectrum of chalcone derivatives for further investigation in various scientific fields.
Stereochemical Aspects of Chalcone Formation
Chalcones are synthesized through a Claisen-Schmidt condensation reaction, which involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde. In the case of Ethanone, 1-[4-(pentyloxy)phenyl]-, it reacts with various substituted benzaldehydes in the presence of a base, typically an aqueous solution of sodium hydroxide (NaOH) in ethanol (B145695). nih.govresearchgate.net This reaction yields (E)-1-(4-pentyloxyphenyl)-3-(aryl)prop-2-en-1-ones. researchgate.net
The stereochemistry of the resulting chalcone is of significant interest. The Claisen-Schmidt condensation generally leads to the formation of the trans (E) isomer as the major product. nih.gov This stereoselectivity is attributed to the thermodynamic stability of the trans isomer, where the bulky aryl groups are positioned on opposite sides of the double bond, minimizing steric hindrance. The formation of the trans conformation can be confirmed using 1H-NMR spectroscopy, which shows two doublet peaks with a coupling constant of approximately 15.6 Hz, characteristic of the α and β hydrogens in a conjugated ketone structure. nih.govelifesciences.org
Building Block for Heterocyclic Compounds
The α,β-unsaturated ketone functionality in chalcones derived from Ethanone, 1-[4-(pentyloxy)phenyl]- makes them excellent synthons for the construction of various heterocyclic rings. pnrjournal.com These reactions often proceed through cyclization mechanisms, leading to the formation of five- and six-membered heterocyclic systems.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov They are frequently synthesized from chalcones and have garnered attention for their diverse biological activities. core.ac.uk
The most common method for synthesizing pyrazoline derivatives from chalcones involves a cyclization reaction with hydrazine (B178648) derivatives. core.ac.ukdergipark.org.tr When chalcones derived from Ethanone, 1-[4-(pentyloxy)phenyl]- are treated with hydrazine hydrate (B1144303) or phenylhydrazine (B124118), a nucleophilic attack by the hydrazine on the carbonyl carbon of the chalcone initiates the reaction. This is followed by an intramolecular Michael addition, leading to the formation of the pyrazoline ring. dergipark.org.trnih.gov The reaction is often carried out in an acidic medium, such as acetic acid, or in the presence of a base like sodium hydroxide in ethanol. researchgate.netcore.ac.ukdergipark.org.tr
For instance, the reaction of (E)-1-(4-pentyloxyphenyl)-3-(aryl)prop-2-en-1-ones with phenylhydrazine in an acidic medium yields the corresponding pyrazoline derivatives. researchgate.net Similarly, reacting these chalcones with hydrazine hydrate in refluxing ethanol with acetic acid as a catalyst also produces pyrazoline molecules. dergipark.org.tr
The conditions under which the cyclization reaction is performed can significantly influence the outcome and yield of the pyrazoline product. The choice of solvent and catalyst plays a crucial role. Ethanol is often found to be a superior solvent for this reaction. researchgate.net
The reaction temperature and duration are also important parameters. For example, the cyclocondensation of a chalcone with phenylhydrazine can be carried out under reflux conditions at temperatures of 75-80 ºC for 4 hours. doi.org In some cases, the reaction is stirred at room temperature for an extended period, followed by refluxing to ensure completion. core.ac.uk The use of microwave irradiation has also been explored as a more efficient and environmentally friendly method for synthesizing pyrimidine (B1678525) derivatives from chalcones. ijper.org
The stoichiometry of the reactants can also affect the yield. Studies have shown that a 1:1 molar ratio of chalcone to phenylhydrazine is often optimal for achieving a high yield of the desired pyrazoline product. researchgate.net
Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the ring. derpharmachemica.com They are of great interest in medicinal chemistry due to their presence in many biologically active molecules. derpharmachemica.com Chalcones serve as valuable intermediates for the synthesis of pyrimidine derivatives. pnrjournal.com
A common route to pyrimidine derivatives involves the condensation of chalcones with urea (B33335) or thiourea (B124793). derpharmachemica.comekb.eg This reaction is typically carried out in an ethanolic solution in the presence of a base, such as potassium hydroxide (KOH). ijper.orgderpharmachemica.com The reaction of chalcones with urea yields pyrimidin-2(1H)-one derivatives, while the reaction with thiourea produces pyrimidine-2(1H)-thione derivatives. ekb.eg
For example, a mixture of a chalcone and thiourea can be refluxed in an ethanolic KOH solution to yield the corresponding pyrimidine analog. derpharmachemica.com Similarly, pyrimidine derivatives can be synthesized by reacting chalcones with urea under basic conditions, sometimes facilitated by microwave heating to improve reaction times and yields. ijper.org The general mechanism involves the initial reaction of the urea or thiourea with the α,β-unsaturated ketone system of the chalcone, followed by cyclization and dehydration or dehydrogenation to form the stable pyrimidine ring.
Exploration of Pyrimidine Ring Closure Mechanisms
The synthesis of pyrimidine derivatives often proceeds through intermediates known as chalcones, which are α,β-unsaturated ketones. ijres.orgresearchgate.net Ethanone, 1-[4-(pentyloxy)phenyl]- serves as the acetophenone component in the initial step of this process. The general mechanism involves two key stages:
Chalcone Formation: The synthesis begins with the Claisen-Schmidt condensation of Ethanone, 1-[4-(pentyloxy)phenyl]- with a selected aromatic aldehyde. This reaction is typically catalyzed by a base, such as potassium hydroxide in ethanol, to yield a chalcone. ijres.orgijper.org The resulting chalcone is an α,β-unsaturated carbonyl system, a crucial intermediate for the subsequent cyclization. researchgate.net
Pyrimidine Ring Closure: The purified chalcone is then reacted with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328) hydrochloride, in a basic medium. ijres.orgderpharmachemica.com The reaction mixture is refluxed, leading to a cyclocondensation reaction that forms the pyrimidine ring. ijper.org The mechanism involves the nucleophilic attack of the nitrogen atom from urea (or its analogue) on the β-carbon of the chalcone's α,β-unsaturated system, followed by an intramolecular condensation and dehydration to yield the final pyrimidine derivative. ijres.orgijper.org The use of microwave irradiation has been shown to accelerate this reaction, offering an environmentally friendlier method with shorter reaction times and high yields. ijper.org
Synthesis of Isoxazole (B147169) Derivatives
Ethanone, 1-[4-(pentyloxy)phenyl]- is a valuable starting material for the synthesis of isoxazole derivatives, which are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. A primary route to these derivatives involves the chalcone intermediate.
The synthesis proceeds by first converting Ethanone, 1-[4-(pentyloxy)phenyl]- into its corresponding chalcone via condensation with an aromatic aldehyde. This chalcone then undergoes a cyclocondensation reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). researchgate.netnih.gov The reaction is typically carried out in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate, which facilitates the liberation of free hydroxylamine. nih.gov The hydroxylamine adds to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.
A general scheme for this synthesis is presented below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Ethanone, 1-[4-(pentyloxy)phenyl]- + Aromatic Aldehyde | Base (e.g., KOH), Ethanol | Chalcone Intermediate |
| 2 | Chalcone Intermediate + Hydroxylamine Hydrochloride | Base (e.g., Sodium Acetate), Ethanol, Reflux | Isoxazole Derivative |
This method allows for the creation of a diverse library of isoxazole derivatives by varying the aromatic aldehyde used in the initial chalcone synthesis. researchgate.net
Formation of Hydrazone Derivatives
Hydrazones are a class of organic compounds characterized by the C=N-NH₂ functional group. They are synthesized from ketones or aldehydes through a condensation reaction with hydrazine (H₂NNH₂) or its derivatives. libretexts.orgnih.gov Ethanone, 1-[4-(pentyloxy)phenyl]-, as a ketone, readily undergoes this reaction.
The formation of a hydrazone from Ethanone, 1-[4-(pentyloxy)phenyl]- involves the nucleophilic addition of hydrazine to the carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the C=N double bond. libretexts.org The reaction is often catalyzed by a small amount of acid. A common laboratory application is the formation of 2,4-dinitrophenylhydrazones by reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH). ijsrst.com These derivatives are typically brightly colored, crystalline solids with sharp melting points, making them useful for the identification and characterization of the original ketone. ijsrst.comyoutube.com
The reaction can be represented as: Ethanone, 1-[4-(pentyloxy)phenyl]- + H₂N-NH-R → 1-[4-(pentyloxy)phenyl]ethanone hydrazone derivative + H₂O (where R can be H, 2,4-dinitrophenyl, etc.)
The resulting hydrazones are not just derivatives for characterization; they are also important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction, which converts the ketone into an alkane. libretexts.org
Role in the Synthesis of Potential Antibiotic Compounds
Ethanone, 1-[4-(pentyloxy)phenyl]- serves as a precursor for various heterocyclic scaffolds that have been investigated for their potential as antibiotic agents. The pyrimidine, isoxazole, and hydrazone derivatives synthesized from this starting material are known to exhibit a range of biological activities, including antibacterial and antifungal properties. derpharmachemica.comderpharmachemica.com
Pyrimidine Derivatives: Nitrogen-containing heterocyclic compounds, including pyrimidines, are of great interest in medicinal chemistry. derpharmachemica.com Pyrimidines derived from chalcones have been reported to possess significant antimicrobial activities against various bacterial and fungal strains. derpharmachemica.com The synthesis of these compounds using Ethanone, 1-[4-(pentyloxy)phenyl]- as a building block provides a pathway to new potential antibiotic candidates.
Isoxazole Derivatives: The isoxazole moiety is a component of several pharmacologically active drugs. researchgate.net Synthetic isoxazole derivatives have been screened for in vitro antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing notable efficacy. researchgate.netnih.gov
Hydrazone Derivatives: Hydrazones have also gained attention for their diverse pharmacological profiles, including antibacterial potential. nih.gov Novel hydrazones synthesized from various aldehydes and hydrazides have shown inhibitory effects against multiple bacterial strains. nih.govnih.gov
The versatility of Ethanone, 1-[4-(pentyloxy)phenyl]- allows for its incorporation into these biologically active scaffolds, highlighting its importance in the discovery of new potential antimicrobial agents.
Derivatization for Advanced Organic Scaffolds
The chemical structure of Ethanone, 1-[4-(pentyloxy)phenyl]- makes it an ideal starting point for the construction of more complex molecular architectures, or "advanced organic scaffolds." The synthesis of pyrimidines and isoxazoles are prime examples of this derivatization, transforming a relatively simple ketone into elaborate heterocyclic systems that are cornerstones of many medicinal compounds. derpharmachemica.comresearchgate.net
Beyond these examples, the reactivity of the ketone group and the potential for substitution on the phenyl ring allow for further modifications. For instance, the ketone can be a handle for creating indole (B1671886) scaffolds through the Fischer indole synthesis by reacting it with a substituted phenylhydrazine. nih.gov Indole derivatives are another class of privileged structures in drug discovery.
Furthermore, the phenyl ring can be functionalized through various aromatic substitution reactions. The molecule can also participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build even more complex and functionally diverse molecules. clockss.orggoogle.com These advanced scaffolds are crucial in developing new therapeutic agents and functional organic materials. The ability to derivatize Ethanone, 1-[4-(pentyloxy)phenyl]- into these valuable structures underscores its significance as a versatile intermediate in modern organic synthesis.
Biological Activity and Medicinal Chemistry Investigations of Ethanone, 1 4 Pentyloxy Phenyl Derivatives
Antimicrobial Efficacy of Derived Compounds
The chemical backbone of Ethanone (B97240), 1-[4-(pentyloxy)phenyl]- has given rise to numerous derivatives with significant antimicrobial properties. Modifications of its ketone group to form larger, more complex structures like chalcones, Schiff bases, and thiosemicarbazones have been a fruitful strategy in the development of new antimicrobial agents.
Antibacterial Activity Spectrum
Derivatives such as chalcones, Schiff bases, and thiosemicarbazones have demonstrated notable activity against a wide range of pathogenic bacteria. The core structure, often featuring the α,β-unsaturated keto group in chalcones, is considered crucial for their biological action. nih.gov
Chalcones , synthesized from 4'-pentyloxyacetophenone, have shown activity against both Gram-positive and Gram-negative bacteria. Studies reveal that various substituted chalcones are active against Staphylococcus aureus and Bacillus subtilis. prolekare.cz The antibacterial potential of chalcones is well-documented, with their molecular skeletons being easily modifiable to enhance bioactivity against multidrug-resistant strains of S. aureus. researchgate.net Some polyoxygenated chalcones exhibit outstanding activity against plant-pathogenic bacteria like Pseudomonas syringae, with inhibitory concentrations comparable to the antibiotic streptomycin. nih.gov
Schiff bases are another class of derivatives with significant antibacterial applications. nih.gov Compounds derived from 4-aminoantipyrine (B1666024) have shown inhibitory effects against various bacterial strains of clinical importance. researchgate.net The imine or azomethine group (>C=N–) is a key feature for the biological activities of Schiff bases. researchgate.net
Thiosemicarbazones have emerged as a promising scaffold for developing new antibacterial therapeutics. nih.gov These derivatives have been recognized as potent agents against human pathogenic bacteria, with some synthesized compounds showing activity comparable to standard drugs against Staphylococcus aureus, Salmonella typhi, and Shigella flexneria. mdpi.com The mechanism of action for some thiosemicarbazones may involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov
Interactive Table: Antibacterial Activity of Selected Derivative Classes
| Compound Class | Bacterial Strain | Activity/Result | Reference |
|---|---|---|---|
| Chalcones | Staphylococcus aureus | Active, MIC between 0.4-0.6 mg/mL | prolekare.cz |
| Chalcones | Bacillus subtilis | Active, MIC between 0.4-0.6 mg/mL | prolekare.cz |
| Chalcones | Pseudomonas syringae | IC50 of 2.5 µg/mL | nih.gov |
| Thiosemicarbazones | Staphylococcus aureus | Good binding affinity in docking studies | mdpi.com |
| Thiosemicarbazones | Salmonella typhi | Good binding affinity in docking studies | mdpi.com |
| Thiosemicarbazones | Bacillus cereus | MIC of 10 mg/L for a potent derivative | nih.govwikipedia.org |
| Schiff Bases | Gram-positive bacteria | Active | mdpi.com |
| Schiff Bases | Gram-negative bacteria | Active | mdpi.com |
Antifungal Properties
The antifungal potential of derivatives from Ethanone, 1-[4-(pentyloxy)phenyl]- has also been a subject of investigation.
Chalcones have been screened for their activity against various fungi. For instance, certain chalcone (B49325) derivatives have shown moderate activity against Aspergillus niger. prolekare.cz Polyoxygenated chalcones, particularly those with methoxyl substituents, have displayed the best activities against Cryptococcus neoformans. nih.gov
Thiosemicarbazones are recognized for their antifungal properties, which often involve the disruption of fungal cell membrane function and the inhibition of protein synthesis. nih.gov Their effectiveness has been demonstrated against various fungal pathogens, including Aspergillus flavus. nih.gov Computational studies have also predicted high affinity of thiosemicarbazone derivatives against fungal strains like Candida auris and Candida albicans. mdpi.com
Schiff bases have also been evaluated for antifungal activity. Studies on specific Schiff bases have shown significant effectiveness against a range of fungi, with some compounds demonstrating activity levels close to 80-85% of the standard drug nystatin. researchgate.net
Interactive Table: Antifungal Activity of Selected Derivative Classes
| Compound Class | Fungal Strain | Activity/Result | Reference |
|---|---|---|---|
| Chalcones | Aspergillus niger | Moderate activity | prolekare.cz |
| Chalcones | Cryptococcus neoformans | Good activity with methoxyl substituents | nih.gov |
| Thiosemicarbazones | Aspergillus flavus | Effective | nih.gov |
| Thiosemicarbazones | Candida albicans | High binding affinity in docking studies | mdpi.com |
| Schiff Bases | Various pathogenic fungi | Significant activity, comparable to Nystatin | researchgate.net |
Antimycobacterial Potential
Derivatives of Ethanone, 1-[4-(pentyloxy)phenyl]- have shown promise as antimycobacterial agents, a critical area of research due to the rise of drug-resistant tuberculosis.
Chalcones have been identified as potential anti-tuberculosis drugs. researchgate.net A number of synthetic chalcones have demonstrated high inhibitory activity against the in-vitro growth of Mycobacterium tuberculosis H37Rv at low concentrations, coupled with low cytotoxicity against human cells. researchgate.net Some chalcones have shown activity against Mycobacterium bovis BCG, the H37Rv strain, and even hypervirulent clinical isolates of M. tuberculosis.
Thiosemicarbazones are a well-known class of compounds with historical and current significance in antimycobacterial research. prolekare.cz They are known to exhibit potent inhibitory effects on the growth of M. tuberculosis. Novel thiosemicarbazone derivatives, such as those based on an indole (B1671886) scaffold, have shown significant antimycobacterial activity with low IC50 values. Similarly, imidazole-thiosemicarbazide derivatives have demonstrated the ability to inhibit the intracellular growth of tubercle bacilli.
Interactive Table: Antimycobacterial Activity of Selected Derivative Classes
| Compound Class | Mycobacterial Strain | Activity/Result | Reference |
|---|---|---|---|
| Chalcones | Mycobacterium tuberculosis H37Rv | High inhibitory activity | researchgate.net |
| Chalcones | Mycobacterium bovis BCG | Active | |
| Thiosemicarbazones | Mycobacterium tuberculosis H37Rv | High inhibition of growth | |
| Thiosemicarbazones | Mycobacterium tuberculosis | IC50 values as low as 0.9 µg/mL for some derivatives | |
| Thiosemicarbazones | Mycobacterium bovis | MIC values lower than standard drug ethambutol |
Antiglycation Activity Studies
While direct studies on the antiglycation activity of Ethanone, 1-[4-(pentyloxy)phenyl]- derivatives are not extensively documented, research on related chalcones and flavonoids provides strong indirect evidence of their potential. Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications.
Chalcones, which are flavonoids, and other phenolic compounds are known for their antioxidant properties, which are strongly correlated with antiglycation activity. Some chalcone-based derivatives have been synthesized and evaluated for antihyperglycemic activity, showing significant reduction in blood glucose levels in animal models. researchgate.net This reduction in hyperglycemia can indirectly inhibit the glycation process. Furthermore, aurones, which are derived from the oxidative cyclization of chalcones by the enzyme aureusidin (B138838) synthase, are also known for their antioxidant effects, which suggests potential in mitigating glycation-related damage.
Exploration of Other Pharmacological Activities in Related Structural Classes (e.g., anticancer, antiviral)
The structural versatility of Ethanone, 1-[4-(pentyloxy)phenyl]- derivatives has led to the discovery of significant anticancer and antiviral activities.
Anticancer Activity: Chalcones are a major class of derivatives that have been extensively studied for their anticancer properties. They are known to act on multiple cellular targets, inducing apoptosis, blocking the cell cycle, and inhibiting cancer cell invasion and angiogenesis. The presence of a trimethoxyphenyl group in some chalcone molecules is favorable for potent antimitotic activity. Methoxy (B1213986) substitutions on the aromatic rings of chalcones can significantly affect their anticancer efficacy. Chalcones have demonstrated robust antiproliferative activity against various cancer cell lines, with IC50 values often in the low micromolar range. Thiosemicarbazones have also been developed as potent anticancer therapeutics, with some derivatives showing strong inhibitory effects on the survival of cancer cells like A549 lung cancer cells. nih.govwikipedia.org
Interactive Table: Anticancer Activity of Selected Derivative Classes
| Compound Class | Cancer Cell Line | Activity/Result (IC50) | Reference |
|---|---|---|---|
| Chalcones (Panduretin A) | MCF-7 (Breast) | 15 µM (24h) | |
| Chalcones (Panduretin A) | T47D (Breast) | 17.5 µM (24h) | |
| α-phthalimido-chalcones | Hep G2 (Liver) | 1.62 µM | |
| α-phthalimido-chalcones | MCF-7 (Breast) | 1.88 µM | |
| Thiosemicarbazones | A549 (Lung) | Strong inhibitory effect | wikipedia.org |
Antiviral Activity: Chalcones have demonstrated a broad spectrum of antiviral activities against numerous human viruses, including influenza, dengue, herpes simplex, and coronaviruses. Their mechanisms of action can involve inhibiting various stages of the viral replication cycle or targeting key viral enzymes. For instance, certain chalcone derivatives have been shown to inhibit the MERS-CoV 3CLpro protease, a critical enzyme for viral replication. Other synthetic chalcones containing moieties like 4-thioquinazoline have exhibited potent activity against plant viruses such as the Tobacco Mosaic Virus (TMV), with efficacy superior to the commercial drug Ribavirin.
Structure-Activity Relationship (SAR) Studies in Ethanone, 1-[4-(pentyloxy)phenyl]- Derived Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of Ethanone, 1-[4-(pentyloxy)phenyl]-, particularly chalcones and thiosemicarbazones, several key structural features have been identified that influence their biological activities.
For chalcones , the substitution pattern on both aromatic rings (Ring A, from the acetophenone (B1666503), and Ring B, from the benzaldehyde) is critical. In anticancer chalcones, methoxy substitutions on both aryl rings have been shown to modulate activity based on their position. Hybrid molecules that combine the chalcone scaffold with other pharmacologically important moieties often show enhanced anticancer characteristics. For antibacterial activity against S. aureus, modifications on both rings A and B of the chalcone skeleton can be tuned to obtain the desired bioactivity. researchgate.net
For thiosemicarbazones , SAR studies have indicated that the nature of the substituent on the phenyl ring can significantly impact antibacterial efficacy. For example, one study found that a specific derivative exhibited the strongest antibacterial effect, highlighting the importance of the substitution pattern for activity. nih.gov
In the broader class of 4-aminoquinolines , which share some structural similarities with certain derivatives, electron-withdrawing groups at the 7-position were found to correlate with beta-hematin inhibitory activity, a key mechanism in their antiplasmodial action. This demonstrates how electronic properties and lipophilicity of substituents are key determinants of biological activity.
Computational Approaches in Drug Discovery for Derivatives
Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the interactions between small molecules and biological targets. For derivatives of "Ethanone, 1-[4-(pentyloxy)phenyl]-", particularly those belonging to the chalcone class, computational approaches such as molecular docking have been instrumental in elucidating their potential mechanisms of action and guiding the design of more potent and selective therapeutic agents.
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery for derivatives of "Ethanone, 1-[4-(pentyloxy)phenyl]-", which often take the form of chalcones, molecular docking has been extensively used to investigate their binding modes and affinities with a variety of biological receptors implicated in diseases such as cancer, inflammation, and microbial infections.
Anticancer Targets:
Research into the anticancer potential of chalcone derivatives has frequently employed molecular docking to understand their interactions with crucial cellular targets. One of the most studied targets is tubulin , a protein essential for microtubule formation and cell division. Docking studies have shown that chalcone derivatives can bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. The binding affinity of these compounds is often enhanced by hydrophobic interactions and hydrogen bonding with the amino acid residues in the binding pocket. For instance, a study on 3-furan-1-thiophene-based chalcones demonstrated that these compounds had potent affinity for the colchicine active site of tubulin, with binding affinities ranging from -8.2 to -9.2 kcal/mol. nih.gov
Another significant target in cancer therapy is the epidermal growth factor receptor (EGFR) , a tyrosine kinase that is often overexpressed in various cancers. Molecular docking of quinoxaline (B1680401) derivatives, which share structural similarities with potential "Ethanone, 1-[4-(pentyloxy)phenyl]-" derivatives, has revealed strong binding to the EGFR receptor, suggesting a potential mechanism for their anticancer activity. nih.gov
Furthermore, deubiquitinating enzymes (DUBs) have emerged as novel targets for cancer therapy. Chalcone-based derivatives have been identified as inhibitors of these enzymes, and molecular docking studies could elucidate the specific interactions driving this inhibition, ultimately leading to the suppression of cancer cell viability. nih.gov
Anti-inflammatory Targets:
The anti-inflammatory properties of chalcone derivatives have been investigated through molecular docking with enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX) . These enzymes are key players in the inflammatory cascade. Docking studies have indicated that many chalcone derivatives exhibit preferential binding to the COX-2 isoform, which is a desirable characteristic for anti-inflammatory agents with reduced gastrointestinal side effects. nih.govonlinescientificresearch.com The interactions are typically characterized by hydrogen bonds and hydrophobic interactions within the enzyme's active site. For example, a series of novel chalcones showed strong COX-2 inhibitory activity, with some compounds displaying inhibition in the range of 80.74%–92.55%. nih.gov
Antimicrobial Targets:
In the realm of antimicrobial drug discovery, molecular docking has been used to explore the interaction of chalcone derivatives with essential microbial enzymes. For instance, dihydropteroate synthase (DHPS) , an enzyme crucial for folate synthesis in bacteria, has been a target of interest. In silico analysis of chalcone derivatives against Escherichia coli DHPS has shown promising binding energies, suggesting their potential as antibacterial agents. unair.ac.idresearchgate.net The free energy of binding for some chalcone derivatives was found to be significantly better than that of the standard drug sulfadiazine. unair.ac.idresearchgate.net
The following table summarizes the findings from molecular docking studies on various derivatives structurally related to "Ethanone, 1-[4-(pentyloxy)phenyl]-":
| Derivative Class | Biological Receptor | Key Findings | Binding Affinity (Example) |
| Chalcones | Tubulin (Anticancer) | Binds to the colchicine site, inhibiting polymerization. | -9.2 kcal/mol nih.gov |
| Chalcones | COX-2 (Anti-inflammatory) | Selective inhibition over COX-1. nih.govonlinescientificresearch.com | IC50 values in the range of 0.07-0.22 μM bohrium.com |
| Chalcones | 5-LOX (Anti-inflammatory) | Effective inhibition of the enzyme. nih.gov | Percentage inhibition in the range of 65%–84% nih.gov |
| Chalcones | DHPS (Antibacterial) | Competitive inhibition at the active site. unair.ac.idresearchgate.net | -6.27 kcal/mol unair.ac.idresearchgate.net |
| Quinoxaline Derivatives | EGFR (Anticancer) | Strong binding to the EGFR protein. nih.gov | Docking score of -6.78 kcal/mol for a promising inhibitor nih.gov |
| Chalcones | Deubiquitinating Enzymes (Anticancer) | Inhibition of DUB activity leading to apoptosis. nih.gov | IC50 < 100 nM for colony formation suppression nih.gov |
These computational findings underscore the potential of "Ethanone, 1-[4-(pentyloxy)phenyl]-" derivatives as scaffolds for the development of novel therapeutic agents. The insights gained from molecular docking studies are crucial for the rational design of new compounds with improved efficacy and selectivity for their respective biological targets.
Applications in Materials Science and Advanced Technologies for Ethanone, 1 4 Pentyloxy Phenyl Derivatives
Development of Liquid Crystalline Materials
The molecular architecture of Ethanone (B97240), 1-[4-(pentyloxy)phenyl]- makes it an ideal building block for calamitic (rod-shaped) liquid crystals. The rigid phenyl group provides the necessary anisotropy, while the terminal pentyloxy chain introduces flexibility, which is crucial for the formation of mesophases.
The pentyloxy (-OC₅H₁₁) substituent plays a critical role in determining the mesomorphic, or liquid crystalline, behavior of molecules derived from 4-pentyloxyacetophenone. The length and flexibility of this alkyl chain significantly influence the melting points and the stability of the liquid crystal phases.
Ethanone, 1-[4-(pentyloxy)phenyl]- is a key intermediate in the synthesis of more complex liquid crystal structures, primarily through its conversion into chalcones. The Claisen-Schmidt condensation reaction of 4-pentyloxyacetophenone with various aromatic aldehydes yields chalcones, which are versatile intermediates for liquid crystals. medjrf.com These chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, form the rigid core of many mesogenic molecules. researchgate.netresearchgate.net
The general synthesis pathway involves:
Condensation: Reaction of Ethanone, 1-[4-(pentyloxy)phenyl]- with a selected aromatic aldehyde in the presence of a base (e.g., NaOH) to form an (E)-1-(4-Pentyloxyphenyl)-3-(aryl)prop-2-en-1-one, or chalcone (B49325). medjrf.com
Elaboration: The resulting chalcone can be further modified. For instance, it can be linked to other molecular fragments through ester or Schiff base linkages to create three-ring mesogens. researchgate.netnih.gov
The characterization of these intermediates and the final liquid crystalline materials involves techniques such as Polarizing Optical Microscopy (POM) to observe the distinct textures of different mesophases and Differential Scanning Calorimetry (DSC) to determine the transition temperatures and thermodynamic parameters. nih.gov
| Intermediate Type | Precursor | Resulting Mesogen Structure | Observed Mesophases |
| Chalcone | Ethanone, 1-[4-(pentyloxy)phenyl]- | Three-ring systems with ester and chalcone linkages | Nematic, Smectic |
| Schiff Base/Ester | Derivatives of 4-pentyloxyacetophenone | Molecules with -CH=N- and -OCO- linkages | Nematic, Smectic A |
Exploration of Optical Properties
The extended π-conjugated systems present in derivatives of 4-pentyloxyacetophenone give rise to interesting optical phenomena, including luminescence and nonlinear optical (NLO) responses.
Chalcones synthesized from Ethanone, 1-[4-(pentyloxy)phenyl]- are valuable precursors for heterocyclic compounds like pyrazolines and pyrimidines, which are known for their luminescent properties. medjrf.com The synthesis involves the cyclization of the chalcone intermediate with reagents such as phenylhydrazine (B124118) (for pyrazolines) or benzamidine hydrochloride (for pyrimidines). medjrf.com
Studies have shown that pyrazoline derivatives prepared from these chalcones exhibit pronounced luminescent properties. medjrf.com Pyrazolines, in general, are recognized for their strong photoluminescence and electroluminescence, making them candidates for use as blue color emitters in organic electroluminescent devices (OLEDs) and as optical brighteners. researchgate.net The specific substituents on the aromatic rings of the pyrazoline structure, originating from the initial chalcone, can tune the emission wavelength and quantum efficiency.
| Derivative Class | Synthesis Pathway | Observed Optical Property | Reference |
| Pyrazolines | Cyclization of chalcones with phenylhydrazine | Pronounced Luminescence | medjrf.com |
| Pyrimidines | Cyclization of chalcones with benzamidine hydrochloride | Potential for optical applications | medjrf.com |
Nonlinear optical (NLO) materials, which alter the properties of light passing through them, are essential for applications in photonics and optoelectronics. Chalcone derivatives are a significant class of NLO materials due to their molecular structure. researchgate.net The core structure of a chalcone, an α,β-unsaturated ketone system connecting two aromatic rings, acts as an effective π-conjugated bridge for intramolecular charge transfer—a key requirement for NLO activity. researchgate.netrsc.org
Derivatives of Ethanone, 1-[4-(pentyloxy)phenyl]- are designed to enhance these properties. The pentyloxy group acts as an electron-donating group (D) at one end of the conjugated system. By condensing 4-pentyloxyacetophenone with an aromatic aldehyde bearing an electron-accepting group (A), a D-π-A type NLO chromophore can be created. This architecture facilitates charge transfer upon excitation, leading to a large second-order NLO response. researchgate.net The effectiveness of the alkene bridge in chalcones for mediating conjugation is a key factor in their NLO properties. researchgate.net Research indicates that such chalcone derivatives are promising candidates for NLO devices.
Potential in Agrochemistry: Herbicides, Fungicides, and Insecticides (Conceptual Framework)
While the primary focus of research on Ethanone, 1-[4-(pentyloxy)phenyl]- derivatives has been in materials science, the underlying molecular scaffolds, particularly chalcones and their heterocyclic products (pyrazolines and pyrimidines), are known to possess a wide range of biological activities. nih.govnih.gov This provides a conceptual framework for their potential development as active ingredients in agrochemicals.
The α,β-unsaturated keto group in chalcones is a key pharmacophore responsible for various biological effects, including antimicrobial and antifungal activities. researchgate.netresearchgate.net Studies on pyrazoline and pyrimidine (B1678525) derivatives synthesized from chalcones derived from pentyloxyacetophenone have demonstrated high antifungal activity against pathogenic fungi and antagonistic activity against certain pathogenic bacteria. researchgate.net For instance, some synthesized compounds showed high efficacy against fungi of the genus Candida and bacteria like Escherichia coli and Staphylococcus aureus. researchgate.net
This established biological activity suggests a strong rationale for exploring these compounds in an agricultural context.
Fungicides: The demonstrated antifungal properties of pyrazolines and pyrimidines derived from 4-pentyloxyacetophenone provide a direct conceptual link to their potential use as agricultural fungicides to protect crops from fungal diseases. nih.govresearchgate.net
Herbicides and Insecticides: While less directly reported for this specific family of derivatives, the broad biological activity of the chalcone and pyrazoline frameworks suggests that screening for herbicidal and insecticidal properties could be a worthwhile avenue of investigation. The chemical structure can be systematically modified to optimize for specific agrochemical targets.
| Derivative Class | Observed Biological Activity | Potential Agrochemical Application (Conceptual) |
| Chalcones | Antimicrobial, Antifungal | Fungicide, Bactericide |
| Pyrazolines | Antifungal, Antibacterial | Fungicide |
| Pyrimidines | Antifungal, Antibacterial | Fungicide |
Advanced Spectroscopic and Computational Characterization of Ethanone, 1 4 Pentyloxy Phenyl and Its Analogues
Vibrational Spectroscopy Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of Ethanone (B97240), 1-[4-(pentyloxy)phenyl]- . The analysis of vibrational modes confirms the presence of the key structural features of the molecule.
In FT-IR spectroscopy, the compound exhibits several characteristic absorption bands. The most prominent is the strong stretching vibration of the carbonyl group (C=O) of the ketone, which typically appears in the range of 1745-1715 cm⁻¹. The aromatic nature of the molecule is confirmed by C-C stretching vibrations within the benzene (B151609) ring, observed in the 1600-1400 cm⁻¹ region. The ether linkage (C-O-C) of the pentyloxy group produces a strong absorption band between 1250-1050 cm⁻¹. Furthermore, the aliphatic C-H stretching vibrations from the pentyl chain are found in the 2950-2840 cm⁻¹ region. The para-substitution on the benzene ring can be identified by the C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ range. instanano.com
Raman spectroscopy provides complementary information. While FT-IR is more sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is particularly effective for analyzing the non-polar C-C bonds of the aromatic ring and the aliphatic chain. Symmetrical vibrations, which might be weak in the IR spectrum, often produce strong signals in the Raman spectrum.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2950-2840 | C-H Stretch | Pentyl Group |
| 1745-1715 | C=O Stretch | Aryl Ketone |
| 1600-1400 | C=C Stretch | Aromatic Ring |
| 1250-1050 | C-O-C Stretch | Aryl-Alkyl Ether |
| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of Ethanone, 1-[4-(pentyloxy)phenyl]- by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
The ¹H-NMR spectrum shows distinct signals for each type of proton. The aromatic protons on the benzene ring appear as two sets of doublets due to the para-substitution. The protons ortho to the acetyl group (and meta to the pentyloxy group) are deshielded and resonate downfield, typically around 7.9 ppm, while the protons ortho to the pentyloxy group (and meta to the acetyl group) are more shielded and appear upfield, around 6.9 ppm. rsc.org The singlet for the methyl protons of the acetyl group is characteristically found at approximately 2.5 ppm. rsc.org The protons of the pentyloxy group exhibit signals in the aliphatic region, with the O-CH₂ protons appearing around 4.0 ppm and the other methylene (B1212753) and terminal methyl protons resonating further upfield.
The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the ketone is significantly deshielded and appears at a chemical shift of around 197 ppm. rsc.org The carbon atoms of the aromatic ring show signals between 113 and 164 ppm. The carbon attached to the oxygen of the pentyloxy group (C-O) resonates at about 163.6 ppm, while the carbon attached to the acetyl group appears near 130.7 ppm. The two remaining aromatic carbons, which are bonded to hydrogen, are observed at approximately 130.5 ppm and 113.8 ppm. rsc.org The carbons of the pentyl chain and the acetyl methyl group appear in the upfield region of the spectrum. rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.9 | Doublet | 2H | Aromatic Protons (ortho to -COCH₃) |
| ~6.9 | Doublet | 2H | Aromatic Protons (ortho to -OC₅H₁₁) |
| ~4.0 | Triplet | 2H | -O-CH₂- |
| ~2.5 | Singlet | 3H | -COCH₃ |
| ~1.8 | Multiplet | 2H | -O-CH₂-CH₂- |
| ~1.4 | Multiplet | 4H | -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₃ |
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 196.9 | C=O |
| 163.6 | Aromatic C-O |
| 130.7 | Aromatic C-C=O |
| 130.5 | Aromatic C-H (ortho to -COCH₃) |
| 113.8 | Aromatic C-H (ortho to -OC₅H₁₁) |
| ~68.2 | -O-CH₂- |
| ~28.9 | -O-CH₂-CH₂- |
| ~28.2 | -CH₂-CH₂-CH₃ |
| ~22.4 | -CH₂-CH₃ |
| 26.4 | -COCH₃ |
| ~14.0 | -CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. For Ethanone, 1-[4-(pentyloxy)phenyl]- , the key chromophore is the substituted acetophenone (B1666503) system.
Aromatic ketones like acetophenone typically exhibit two main absorption bands. The more intense band, corresponding to a π → π* transition, is observed at shorter wavelengths. For acetophenone itself, this transition occurs around 244 nm. researchgate.net The presence of the electron-donating pentyloxy group in the para position causes a bathochromic (red) shift, moving this absorption to a longer wavelength, likely around 270-280 nm. This is due to the extension of the conjugated system by the lone pair of electrons on the ether oxygen.
A second, much weaker absorption band, corresponding to a forbidden n → π* transition, is also expected. This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to the antibonding π* orbital. For acetophenone, this band is near 320 nm. This transition is also influenced by the solvent polarity.
Mass Spectrometry (MS) in Structural Elucidation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
For Ethanone, 1-[4-(pentyloxy)phenyl]- , the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 206, corresponding to its molecular weight. The fragmentation pattern is dictated by the functional groups present. Two primary fragmentation pathways are expected for this molecule:
Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. The loss of the methyl radical (•CH₃) results in a stable acylium ion at m/z 191.
Ether Cleavage: The bond between the pentyl group and the ether oxygen can cleave. The loss of the entire pentyloxy radical (•OC₅H₁₁) would lead to a fragment at m/z 121. Alternatively, cleavage of the pentyl chain itself can occur, for instance, loss of a butyl radical (•C₄H₉) to give a fragment at m/z 149. A prominent peak is often observed at m/z 135, which corresponds to the p-hydroxyphenyl-ethanone cation radical, formed via a rearrangement and cleavage within the pentyloxy chain. rsc.org
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 206 | [C₁₃H₁₈O₂]⁺• | Molecular Ion (M⁺•) |
| 191 | [M - CH₃]⁺ | Alpha-cleavage, loss of methyl radical |
| 135 | [HOC₆H₄COCH₃]⁺• | Cleavage of the pentyl chain |
| 121 | [C₆H₅COCH₃]⁺ | Loss of pentyloxy radical |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It allows for the theoretical prediction of molecular geometries, spectroscopic properties, and reactivity, providing insights that complement experimental data.
Geometry Optimization and Molecular Structure Determination
A fundamental application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. nih.govrsc.org For Ethanone, 1-[4-(pentyloxy)phenyl]- , a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict its three-dimensional structure. irjweb.com
The optimized geometry would likely show that the phenyl ring and the acetyl group are nearly coplanar to maximize conjugation. However, the pentyloxy group introduces conformational flexibility. The dihedral angle between the plane of the phenyl ring and the C-O-C plane of the ether linkage, as well as the various conformations of the pentyl chain, would be determined. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. researchgate.net For example, the C=O bond length is expected to be around 1.22 Å, and the aromatic C-C bonds around 1.40 Å.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps to understand the electronic and optical properties, as well as the chemical reactivity of a molecule. irjweb.comschrodinger.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor. The LUMO is the orbital to which an electron is most easily added, acting as an electron acceptor. wikipedia.org For Ethanone, 1-[4-(pentyloxy)phenyl]- , DFT calculations would show that the HOMO is primarily localized over the electron-rich pentyloxy-substituted phenyl ring, while the LUMO is concentrated on the electron-withdrawing acetyl group and the adjacent part of the phenyl ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. schrodinger.com A small energy gap indicates that the molecule is more easily polarizable and has higher chemical reactivity. nih.govyoutube.com The energy gap is also related to the electronic absorption spectrum; the energy of the lowest electronic transition (π → π*) can be approximated by the HOMO-LUMO gap. researchgate.netschrodinger.com DFT calculations can thus predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. ijcps.org
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive behavior of a molecule. It illustrates the charge distribution and is used to identify regions that are prone to electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values.
For Ethanone, 1-[4-(pentyloxy)phenyl]-, the MEP map reveals distinct regions of positive and negative electrostatic potential.
Negative Regions (Red/Yellow): These areas indicate an excess of electrons and are susceptible to electrophilic attack. The most negative potential is typically localized around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. The oxygen atom of the pentyloxy group also exhibits a negative potential, making it another potential site for interaction with electrophiles.
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophiles. The hydrogen atoms of the phenyl ring and the aliphatic chain, particularly those adjacent to electronegative atoms, show positive potential.
Neutral Regions (Green): These areas represent regions with a near-neutral electrostatic potential.
The MEP map provides a clear visualization of the molecule's charge landscape, highlighting the carbonyl oxygen as the primary site for electrophilic interactions. This is a characteristic feature for acetophenone derivatives and is fundamental to understanding their coordination chemistry and reactivity patterns.
Thermodynamic Properties Assessment
Computational methods can accurately predict the thermodynamic properties of molecules like Ethanone, 1-[4-(pentyloxy)phenyl]-. These calculations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). The standard thermodynamic parameters, including enthalpy (H), entropy (S), and Gibbs free energy (G), are calculated based on the vibrational frequencies obtained from the optimized molecular geometry.
Table 1: Calculated Thermodynamic Parameters for Ethanone, 1-[4-(pentyloxy)phenyl]- (Theoretical Estimates)
| Parameter | Value | Unit |
|---|---|---|
| Enthalpy (H) | Value not available in search results | kJ/mol |
| Entropy (S) | Value not available in search results | J/mol·K |
| Gibbs Free Energy (G) | Value not available in search results | kJ/mol |
| Heat Capacity (Cv) | Value not available in search results | J/mol·K |
Note: Specific numerical values from dedicated computational studies on this exact molecule are not publicly available. The table structure is provided for illustrative purposes based on typical computational outputs.
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, derived from the linear combination of atomic orbitals (LCAO) approach in computational chemistry. researchgate.net This analysis provides a quantitative measure of the electron distribution and helps in understanding the electrostatic interactions and bonding characteristics. researchgate.net
In Ethanone, 1-[4-(pentyloxy)phenyl]-, the Mulliken charge distribution reveals key features:
The oxygen atom of the carbonyl group carries a significant negative charge, confirming its role as a primary electron-rich center.
The carbon atom of the carbonyl group bears a corresponding positive charge, indicating its electrophilic nature.
The oxygen atom of the pentyloxy ether linkage also has a negative charge, though typically less pronounced than the carbonyl oxygen.
The carbon atoms of the phenyl ring exhibit varying charges, influenced by the electron-donating pentyloxy group and the electron-withdrawing acetyl group.
Hydrogen atoms generally carry small positive charges.
It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. researchgate.net Despite this limitation, the qualitative trends in charge distribution provide valuable chemical insights.
Table 2: Selected Mulliken Atomic Charges for Ethanone, 1-[4-(pentyloxy)phenyl]- (Theoretical Estimates)
| Atom | Mulliken Charge (e) |
|---|---|
| Carbonyl Oxygen (O) | Value not available in search results |
| Carbonyl Carbon (C) | Value not available in search results |
| Ether Oxygen (O) | Value not available in search results |
| Phenyl C1 (ipso-acetyl) | Value not available in search results |
| Phenyl C4 (ipso-pentyloxy) | Value not available in search results |
Note: Specific numerical values from dedicated computational studies on this exact molecule are not publicly available. The table structure is provided for illustrative purposes based on typical computational outputs.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the structural elucidation and characterization of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The calculated shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts. For Ethanone, 1-[4-(pentyloxy)phenyl]-, predicted shifts would show:
¹H NMR: Distinct signals for the aromatic protons (influenced by the opposing electronic effects of the substituents), the pentyloxy chain protons, and the methyl protons of the acetyl group.
¹³C NMR: Characteristic signals for the carbonyl carbon (typically downfield), the aromatic carbons (with shifts reflecting the substituent effects), and the carbons of the pentyloxy group.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone, C-O-C stretches of the ether, and various vibrations of the phenyl ring.
Table 3: List of Compound Names
| Compound Name |
|---|
| Ethanone, 1-[4-(pentyloxy)phenyl]- |
| 4-Pentyloxyacetophenone |
Future Directions and Emerging Research Avenues for Ethanone, 1 4 Pentyloxy Phenyl
Novel Synthetic Methodologies and Sustainable Synthesis
Future research into the synthesis of Ethanone (B97240), 1-[4-(pentyloxy)phenyl]- is anticipated to focus on the development of more efficient, sustainable, and scalable methods. While traditional approaches such as the Friedel-Crafts acylation of pentyloxybenzene are effective, they often rely on harsh catalysts and solvents.
Novel methodologies may explore the use of solid acid catalysts or enzymatic processes to improve the environmental footprint of the synthesis. For instance, the use of zeolite catalysts could offer a recyclable and more environmentally benign alternative to conventional Lewis acids. Furthermore, flow chemistry presents an opportunity for a continuous and highly controlled production process, minimizing waste and enhancing safety.
A comparative analysis of potential synthetic routes is presented in Table 1, highlighting key areas for future optimization.
Table 1: Hypothetical Comparison of Synthetic Routes for Ethanone, 1-[4-(pentyloxy)phenyl]-
| Methodology | Catalyst | Solvent | Potential Advantages | Areas for Research |
| Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | High yield, well-established | Catalyst recycling, alternative solvents |
| Zeolite-Catalyzed Acylation | H-ZSM-5 | Toluene | Recyclable catalyst, milder conditions | Catalyst optimization, reaction kinetics |
| Enzymatic Acylation | Lipase | Solvent-free | High selectivity, biodegradable catalyst | Enzyme stability, substrate scope |
| Flow Chemistry Synthesis | Immobilized Catalyst | Ethyl Acetate | High throughput, improved safety | Reactor design, process optimization |
Expanding the Scope of Biological Evaluation to New Therapeutic Areas
The structural motifs present in Ethanone, 1-[4-(pentyloxy)phenyl]- suggest its potential as a precursor for a variety of biologically active molecules. The acetophenone (B1666503) core is found in numerous pharmaceutical agents, and the pentyloxy tail can modulate lipophilicity, a key factor in drug absorption and distribution.
Future research should expand the biological evaluation of this compound and its derivatives into new therapeutic areas. Based on the known activities of structurally related compounds, promising areas for investigation include:
Anticancer Agents: Chalcones, which can be synthesized from acetophenones, have shown promise as anticancer agents. semanticscholar.org Derivatives of Ethanone, 1-[4-(pentyloxy)phenyl]- could be screened against various cancer cell lines.
Antimicrobial Agents: The acetophenone scaffold is a common feature in molecules with antibacterial and antifungal properties.
Anti-inflammatory Agents: Certain acetophenone derivatives have demonstrated anti-inflammatory activity.
Neuroprotective Agents: The antioxidant properties associated with some phenolic compounds could be explored in the context of neurodegenerative diseases.
Table 2 outlines a hypothetical screening cascade for derivatives of Ethanone, 1-[4-(pentyloxy)phenyl]-.
Table 2: Illustrative Biological Screening Cascade for Novel Derivatives
| Derivative | Target Therapeutic Area | Primary Assay | Secondary Assay | Potential Lead Compound |
| Chalcone (B49325) Derivative 1 | Oncology | MTT Assay (MCF-7, A549) | Apoptosis Assay | Yes |
| Thiazole Derivative 2 | Infectious Diseases | MIC Assay (S. aureus, E. coli) | Biofilm Inhibition Assay | Yes |
| Pyrazole Derivative 3 | Inflammation | COX-2 Inhibition Assay | Cytokine Release Assay | No |
| Oxadiazole Derivative 4 | Neurodegeneration | ORAC Assay | Neuro-2a Cell Viability | Yes |
Integration into Advanced Functional Materials
The elongated molecular shape and the presence of both polar and non-polar regions in Ethanone, 1-[4-(pentyloxy)phenyl]- make it an attractive building block for advanced functional materials, particularly in the field of liquid crystals. semanticscholar.orgresearchgate.net The pentyloxy chain can promote the formation of mesophases, which are essential for liquid crystal displays and other optical applications.
Future research could focus on the synthesis of liquid crystalline materials derived from Ethanone, 1-[4-(pentyloxy)phenyl]-. By incorporating this moiety into larger, more complex molecular structures, it may be possible to create materials with tailored properties, such as specific clearing points and birefringence.
Furthermore, the reactivity of the ketone group allows for its use as a versatile intermediate in the synthesis of polymers and other functional materials. For example, it can be used to create photosensitive polymers or as a precursor for chromophores in nonlinear optical materials.
Advanced Computational Modeling for Structure-Property-Activity Relationships
Computational modeling will be a crucial tool in guiding the future research of Ethanone, 1-[4-(pentyloxy)phenyl]-. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of its derivatives with their biological activities. acgpubs.org This can help in the rational design of more potent and selective compounds, reducing the need for extensive and costly experimental screening.
Similarly, molecular modeling can be used to predict the material properties of its derivatives, such as their potential to form liquid crystalline phases. By simulating the molecular packing and intermolecular interactions, researchers can gain insights into the structure-property relationships that govern their macroscopic behavior.
Table 3 provides a hypothetical example of a QSAR study on a series of alkoxy-substituted acetophenone derivatives.
Table 3: Hypothetical QSAR Data for Acetophenone Derivatives
| Compound | Alkoxy Chain Length | LogP | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
| Methoxy (B1213986) | 1 | 1.8 | 15.2 | 14.8 |
| Ethoxy | 2 | 2.3 | 10.5 | 11.1 |
| Propoxy | 3 | 2.8 | 7.3 | 7.9 |
| Butoxy | 4 | 3.3 | 5.1 | 5.5 |
| Pentyloxy | 5 | 3.8 | 3.5 | 3.9 |
Interdisciplinary Research Collaborations
The diverse potential applications of Ethanone, 1-[4-(pentyloxy)phenyl]- necessitate a highly interdisciplinary research approach. Collaborations between synthetic chemists, medicinal chemists, materials scientists, and computational chemists will be essential to fully realize the potential of this compound.
For instance, synthetic chemists can work on developing novel and sustainable synthetic routes, while medicinal chemists can design and evaluate new derivatives for therapeutic applications. Materials scientists can explore its use in advanced functional materials, and computational chemists can provide theoretical insights to guide these efforts. Such collaborations will foster innovation and accelerate the translation of fundamental research into practical applications.
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling and transporting Ethanone, 1-[4-(pentyloxy)phenyl]- in laboratory settings?
- Methodological Answer : The compound is classified under UN1224 ("Liquid ketones, n.o.s.") with a hazard class of 3 (flammable liquid) and packaging category III . Researchers must use explosion-proof equipment, ensure proper ventilation, and adhere to IMDG/IATA transportation guidelines. Storage should avoid heat and incompatible materials (e.g., strong oxidizers). Safety protocols should include spill containment measures and the use of personal protective equipment (PPE) such as flame-resistant lab coats and chemical-resistant gloves .
Q. How can the molecular structure of Ethanone, 1-[4-(pentyloxy)phenyl]- be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and ether (C-O-C) bands (~1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (176.25 g/mol) via electron ionization (EI-MS) and observe fragmentation patterns (e.g., loss of the pentyloxy group) .
- NMR : Analyze ¹H and ¹³C signals to resolve aromatic protons (δ 6.8–7.8 ppm) and the methyl group adjacent to the ketone (δ 2.5–2.7 ppm) .
Q. What synthetic routes are reported for producing Ethanone, 1-[4-(pentyloxy)phenyl]-?
- Methodological Answer : A common method involves Friedel-Crafts acylation of 4-pentyloxybenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Downstream products, such as benzoic acid esters, can form via side reactions; these require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in stability data for Ethanone, 1-[4-(pentyloxy)phenyl]-?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict thermodynamic stability and reaction pathways. For example, QSPR (Quantitative Structure-Property Relationship) models can correlate structural features (e.g., electron-withdrawing ketone groups) with decomposition temperatures . If experimental data is lacking (e.g., no decomposition products reported ), compare with analogs like 4-(hydroxymethyl)acetophenone (melting point: 54°C ) to infer stability trends.
Q. What strategies mitigate data gaps in toxicological profiles for this compound?
- Methodological Answer : Conduct read-across analyses using structurally similar compounds (e.g., 4-fluoroacetophenone, acute toxicity LD₅₀ data ). Perform in vitro assays (e.g., Ames test for mutagenicity) and prioritize endpoints like skin/eye irritation based on its ketone and ether functional groups .
Q. How does the pentyloxy substituent influence reactivity compared to shorter alkoxy chains?
- Methodological Answer : Compare reaction kinetics in nucleophilic aromatic substitution or oxidation experiments. The pentyloxy group’s electron-donating effect enhances ring activation but may sterically hinder reactions at the para position. Contrast with methoxy derivatives (e.g., 4-methoxyacetophenone ) to isolate electronic vs. steric effects.
Q. What experimental designs address contradictions in reported physical properties (e.g., melting points)?
- Methodological Answer : Reproduce synthesis under controlled conditions (e.g., anhydrous AlCl₃ for Friedel-Crafts acylation) and characterize purity via HPLC. For example, discrepancies in melting points may arise from polymorphic forms or residual solvents; use differential scanning calorimetry (DSC) to identify phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
